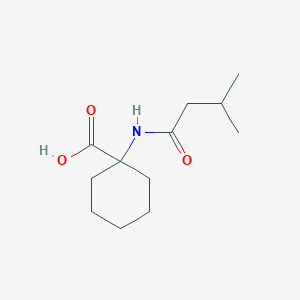
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid, also known as 1-MBCH or 1-Methylbutanamido-cyclohexane-1-carboxylic acid, is a cyclic carboxylic acid that has been widely used in scientific research and industrial applications. It is a versatile organic compound that can be used in various chemical reactions and processes. This compound has been studied for its potential applications in the synthesis of pharmaceuticals, in the production of polymers, and in the development of new materials. In addition, 1-MBCH has been used in the synthesis of biochemicals, in the production of food additives, and in the development of new catalysts.
作用机制
The mechanism of action of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid is not completely understood. However, the compound is known to act as an acid catalyst in certain reactions and is believed to be involved in the formation of covalent bonds between molecules. In addition, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid may also play a role in the formation of hydrogen bonds between molecules, which could be important for the regulation of biochemical processes.
Biochemical and Physiological Effects
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid may act as an inhibitor of certain enzymes and may also be involved in the regulation of cell signaling pathways. In addition, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid may have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is a highly versatile compound that can be used in various chemical reactions and processes. However, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid is also associated with some limitations. It is a highly reactive compound and is prone to decomposition if not handled properly. In addition, it is a toxic compound and should be handled with caution.
未来方向
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has several potential applications in the future. It could be used in the development of new pharmaceuticals, in the production of polymers, and in the synthesis of biochemicals. In addition, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid could be used in the production of food additives and in the development of new catalysts. Furthermore, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid could be studied for its potential biochemical and physiological effects, as well as its potential role in the regulation of cell signaling pathways.
合成方法
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid can be synthesized from the reaction of 1-methylbutanamido-cyclohexane-1-carboxylic acid with an appropriate base. The reaction involves the formation of a cyclic intermediate, which is then converted to the desired product via a series of steps. The reaction is typically performed in aqueous solution at a temperature range of 0-100°C.
科学研究应用
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has been widely used in scientific research due to its versatile properties. It has been used in the synthesis of pharmaceuticals, in the production of polymers, and in the development of new materials. In addition, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has been used in the synthesis of biochemicals, in the production of food additives, and in the development of new catalysts.
属性
IUPAC Name |
1-(3-methylbutanoylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(2)8-10(14)13-12(11(15)16)6-4-3-5-7-12/h9H,3-8H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQARBXMBYWLNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1(CCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640770 |
Source


|
| Record name | 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
652172-82-2 |
Source


|
| Record name | 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6613861.png)
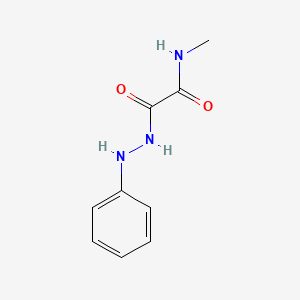
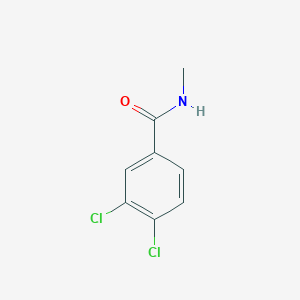
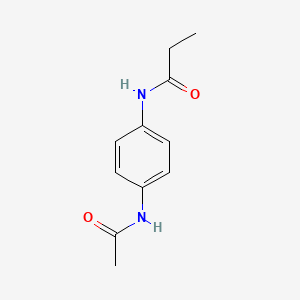
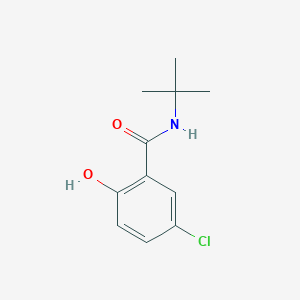

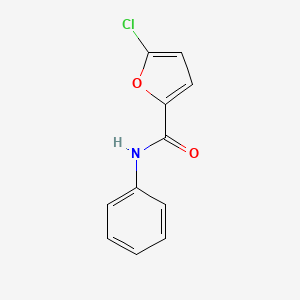
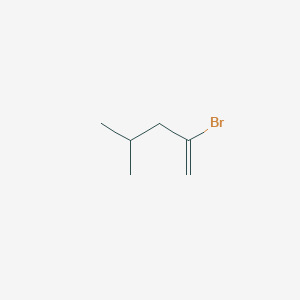

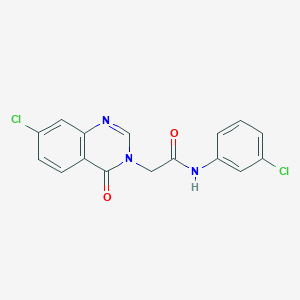
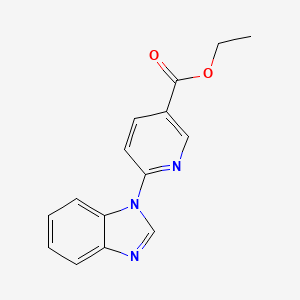
![N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide](/img/structure/B6613938.png)
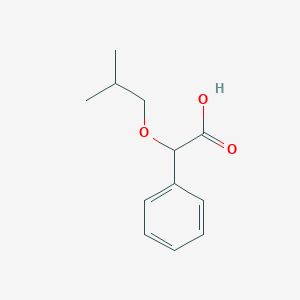
![5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B6613953.png)